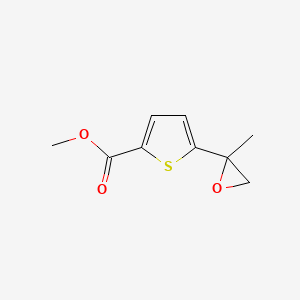![molecular formula C10H20N2 B13478780 rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a decahydrocyclopenta[e][1,4]diazepine core with two methyl groups at positions 4 and 5a. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine can be achieved through several synthetic routes. One common method involves the construction of the 1,4-diazepine core via functionalization of pyrrole derivatives. For example, a Rhodium (III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Rhodium (III) and Palladium, along with specific reaction conditions, allows for efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential biological activities, such as antiviral, cytotoxic, and anxiolytic properties, make it a valuable subject of study . Additionally, its unique structure allows for exploration in drug design and development .
Mecanismo De Acción
The mechanism of action of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to its anxiolytic and sedative properties . The compound may also interact with other molecular targets, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine include other diazepine derivatives such as diazepam and chlordiazepoxide. These compounds share a similar core structure but differ in their substituents and specific biological activities .
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two methyl groups at positions 4 and 5a.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(5aS,8aR)-4,5a-dimethyl-1,2,3,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepine |
InChI |
InChI=1S/C10H20N2/c1-10-5-3-4-9(10)11-6-7-12(2)8-10/h9,11H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Clave InChI |
KBFZZLFTLMKTQD-ZJUUUORDSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1NCCN(C2)C |
SMILES canónico |
CC12CCCC1NCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


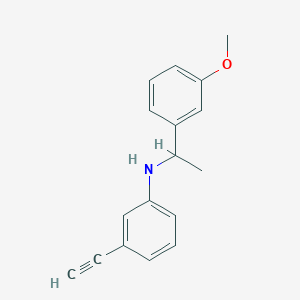
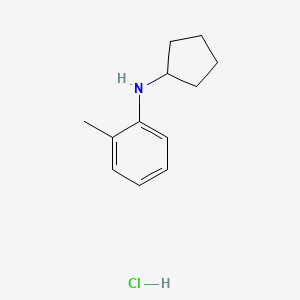
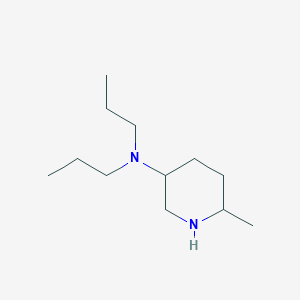
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)
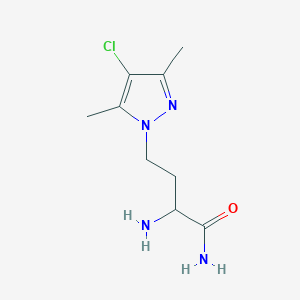
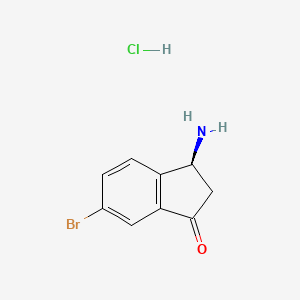


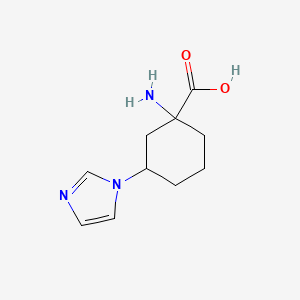
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
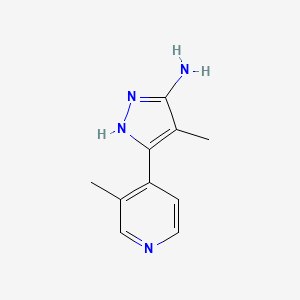
![5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine](/img/structure/B13478767.png)
